molecular formula C11H9ClN2O2 B8802097 6-Chloro-3-methyl-1-phenylpyrimidine-2,4(1H,3H)-dione CAS No. 53680-90-3

6-Chloro-3-methyl-1-phenylpyrimidine-2,4(1H,3H)-dione

Cat. No. B8802097
Key on ui cas rn: 53680-90-3
M. Wt: 236.65 g/mol
InChI Key: DKGXIVRSAKPDHF-UHFFFAOYSA-N
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Patent
US05661153

Procedure details

The obtained 6-chloro-3-methyl-1-phenyluracil (4.26 g, 18 mM) was added to 100 ml of 2-propanol. A 40% aqueous solution of methylamine (17 g, 0.22M) was added to the resulting solution and the mixture was heated at 90° C. for 5 hours while stirring. After being left to cool, a precipitated crystal was obtained by filtration and washed successively with ethanol and water to yield 3-methyl-6-methylamino-1-phenyluracil (yield: 3.71 g, or 89% based on 6-chloro-3-methyl-1-phenyluracil).
Quantity
4.26 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
17 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:7]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[C:6](=[O:14])[N:5]([CH3:15])[C:4](=[O:16])[CH:3]=1.[CH3:17][NH2:18]>CC(O)C>[CH3:15][N:5]1[C:4](=[O:16])[CH:3]=[C:2]([NH:18][CH3:17])[N:7]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[C:6]1=[O:14]

Inputs

Step One
Name
Quantity
4.26 g
Type
reactant
Smiles
ClC1=CC(N(C(N1C1=CC=CC=C1)=O)C)=O
Name
Quantity
100 mL
Type
solvent
Smiles
CC(C)O
Step Two
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
17 g
Type
reactant
Smiles
CN

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After being left
TEMPERATURE
Type
TEMPERATURE
Details
to cool
CUSTOM
Type
CUSTOM
Details
a precipitated crystal was obtained by filtration
WASH
Type
WASH
Details
washed successively with ethanol and water

Outcomes

Product
Name
Type
product
Smiles
CN1C(N(C(=CC1=O)NC)C1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.71 g
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 89.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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